1,3-Di-O-benzyl-2-O-lauroylglycerol
Overview
Description
“1,3-Di-O-benzyl-2-O-lauroylglycerol” is a chemical compound with the molecular formula C29H42O4 . It is also known by other names such as “Glycerol 1,3-Dibenzyl Ether 2-Laurate” and "1,3-Bis(benzyloxy)isopropyl Dodecanoate" .
Molecular Structure Analysis
The molecular structure of “1,3-Di-O-benzyl-2-O-lauroylglycerol” consists of 29 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms . The systematic name for this compound is "1,3-Bis (benzyloxy)-2-propanyl laurate" .Physical And Chemical Properties Analysis
“1,3-Di-O-benzyl-2-O-lauroylglycerol” is a clear liquid at 20°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 552.2±45.0 °C at 760 mmHg, and a flash point of 231.3±28.8 °C . The compound has a molar refractivity of 135.0±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 447.1±3.0 cm3 .Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Synthesis and Structure Analysis : The synthesis of 1,3-Di-O-benzyl-2-O-lauroylglycerol involves specific chemical reactions. For example, Plackett (1964) described the synthesis of a related compound, 1,3-di-O-(glycerol-3'-phosphoryl) glycerol, which could provide insights into the synthesis methods and molecular structure of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Plackett, 1964).
Biochemistry and Physiology
- Absorption and Metabolism Studies : Åkesson et al. (1978) investigated the absorption of similar synthetic acylglycerols in rats, which could be relevant for understanding the metabolism of 1,3-Di-O-benzyl-2-O-lauroylglycerol in biological systems (Åkesson et al., 1978).
Chemical Reactions and Derivatives
- Chemical Reactions and Derivatives : Bella, Jackson, and Walton (2004) explored the ring closures of unsaturated carbamoyl radicals derived from a related compound, providing insights into the chemical behavior and potential derivatives of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Bella, Jackson, & Walton, 2004).
Biochemical Properties and Applications
Understanding Biochemical Properties : Yue, Zhang, and Zhang (2006) investigated the acyl migration during the debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols, which is directly relevant to understanding the stability and reactivity of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Yue, Zhang, & Zhang, 2006).
Antifungal Applications : Zhang et al. (2020) studied the antifungal effects of triglycerol monolaurate synthesized by Lipozyme 435-mediated esterification. This research could indicate the potential antifungal applications of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Zhang et al., 2020).
Lipase-Catalyzed Synthesis : Meng et al. (2014) researched the efficient synthesis of 1,3-diacylglycerols by lipase immobilized on nano-sized magnetite particles, providing valuable information on the enzymatic synthesis methods that could be applicable to 1,3-Di-O-benzyl-2-O-lauroylglycerol (Meng et al., 2014).
Food Industry Applications : Agapay, Go, and Ju (2021) explored the synthesis of structured triglycerides via a bottom-up process. This research can shed light on the potential use of 1,3-Di-O-benzyl-2-O-lauroylglycerol in creating structured lipids for food or nutraceutical applications (Agapay, Go, & Ju, 2021).
properties
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-yl dodecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-2-3-4-5-6-7-8-9-16-21-29(30)33-28(24-31-22-26-17-12-10-13-18-26)25-32-23-27-19-14-11-15-20-27/h10-15,17-20,28H,2-9,16,21-25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRAWECRZFFMJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659771 | |
Record name | 1,3-Bis(benzyloxy)propan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-O-benzyl-2-O-lauroylglycerol | |
CAS RN |
519177-07-2 | |
Record name | 1,3-Bis(benzyloxy)propan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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